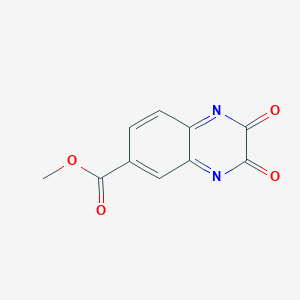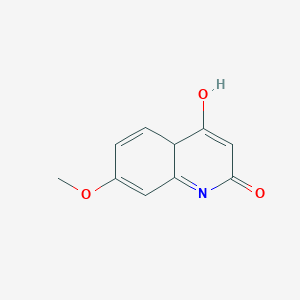
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide,monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride is a synthetic compound known for its structural complexity and potential applications in various fields. This compound is a derivative of piperidine and is characterized by the presence of phenyl and acetamide groups. It has been studied for its potential use in medicinal chemistry, particularly in the development of analgesics and other therapeutic agents.
Preparation Methods
The synthesis of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route often includes the following steps:
Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, often using phenyl halides and a suitable base.
Acetylation: The acetamide group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride.
Purification and Crystallization: The final product is purified and crystallized to obtain the monohydrochloride salt.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and advanced purification techniques.
Chemical Reactions Analysis
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or acetamide groups can be replaced by other functional groups using appropriate reagents.
Hydrolysis: Hydrolysis of the acetamide group can be achieved under acidic or basic conditions, leading to the formation of the corresponding amine and acetic acid.
Scientific Research Applications
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound has been investigated for its biological activity, including its interaction with various enzymes and receptors.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride can be compared with other similar compounds, such as:
Fentanyl: A potent synthetic opioid analgesic with a similar piperidine structure.
α-Methylfentanyl: A derivative of fentanyl with an additional methyl group, known for its high potency.
Cyclopropylfentanyl: Another fentanyl analog with a cyclopropyl group, studied for its pharmacological properties.
The uniqueness of N-phenyl-N-(1-(1-phenylpropan-2-yl)piperidin-4-yl)acetamide, monohydrochloride lies in its specific structural features and the potential for diverse applications in various fields.
Properties
CAS No. |
2306822-12-6 |
|---|---|
Molecular Formula |
C22H29ClN2O |
Molecular Weight |
372.9 g/mol |
IUPAC Name |
N-phenyl-N-[1-(1-phenylpropan-2-yl)piperidin-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-18(17-20-9-5-3-6-10-20)23-15-13-22(14-16-23)24(19(2)25)21-11-7-4-8-12-21;/h3-12,18,22H,13-17H2,1-2H3;1H |
InChI Key |
MEEBFQSKZPPWQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2CCC(CC2)N(C3=CC=CC=C3)C(=O)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2H-indole-1-carboxamide](/img/structure/B15134660.png)
![Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-](/img/structure/B15134662.png)
![7-[(4-Methoxyphenyl)methyl]-5-methylpyrazolo[3,4-d]pyrimidin-7-ium-4,6-dione](/img/structure/B15134667.png)




![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)

![ethyl 4-hydroxy-6-oxo-3aH-thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B15134716.png)


![9-bromo-9H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B15134735.png)
